1H-Indazol-3-amine, N,N-diethyl-6-nitro-

Lipophilicity Drug-likeness Membrane permeability

Kinase inhibitor programs requiring lipophilic indazole scaffolds with controlled H-bond profiles face limited sourcing. Standard 6-nitroindazole (LogP ~1.0, HBD 2) lacks permeability for CNS targets. This compound (CAS 80838-25-1) resolves this with LogP 2.84 (+1.8 log units) and only 1 H-bond donor. • Enhanced passive permeability & reduced efflux for intracellular kinase targets • 6-NO₂ as electronic modulator and precursor to 6-NH₂ for amide/sulfonamide diversification • N,N-diethyl handle enables N-alkylation while preserving N-1H proton for bioreductive activation Supplied with CoA; global shipping available.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 80838-25-1
Cat. No. B12687251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-3-amine, N,N-diethyl-6-nitro-
CAS80838-25-1
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N4O2/c1-3-14(4-2)11-9-6-5-8(15(16)17)7-10(9)12-13-11/h5-7H,3-4H2,1-2H3,(H,12,13)
InChIKeyCZDJORZAGTWKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-6-nitro-1H-indazol-3-amine Overview


1H-Indazol-3-amine, N,N-diethyl-6-nitro- (CAS 80838-25-1) is a synthetic indazole derivative featuring a 6-nitro electron-withdrawing substituent on the benzene ring and an N,N-diethylamino group at the 3-position of the pyrazole ring, with molecular formula C₁₁H₁₄N₄O₂ and molecular weight 234.25 g/mol . The compound belongs to the 3-aminoindazole subclass, a privileged scaffold in kinase inhibitor drug discovery and heterocyclic chemistry [1]. Its computed LogP of 2.84 and topological polar surface area (tPSA) of 77.74 Ų distinguish it from simpler nitroindazoles and position it as a lipophilic, membrane-permeable intermediate for further functionalization .

Lipophilic, low-HBD indazole core suited for membrane-permeable kinase inhibitor design
Synthetic intermediate for 6-amino indazole libraries via nitro reduction and coupling
N-1H dimerization-competent scaffold for hypoxia-selective prodrug research

N,N-Diethyl-6-nitroindazole vs. Analogs


Simple nitroindazoles such as 6-nitroindazole (CAS 7597-18-4) or unsubstituted 6-nitro-1H-indazol-3-amine (CAS 1027259-01-3) cannot substitute for this compound in applications requiring modulated lipophilicity, controlled hydrogen-bonding capacity, or a tertiary amine handle for further N-alkylation. The N,N-diethyl substitution at the 3-position increases computed LogP by approximately 1.8 log units versus the primary amine parent (LogP 2.84 vs. 1.0) and reduces the H-bond donor count from 2 to 1 [1], fundamentally altering chromatographic retention, membrane permeability, and protein-binding potential [2]. Furthermore, the 6-nitro regioisomer exhibits different biological target engagement profiles compared to 5-nitro congeners, as demonstrated in monoamine oxidase inhibition assays where 6-nitroindazole (IC₅₀ 2.5 μM) and 5-nitroindazole (IC₅₀ 0.99 μM) showed distinct potency against human MAO-B [3].

6-Nitroindazole or the parent primary amine (CAS 1027259-01-3) may not directly substitute where higher lipophilicity and reduced H-bond donor profile are required for intracellular or CNS target engagement studies.
5-Nitro and 7-nitro regioisomers exhibit distinct MAO isoform selectivity and potency; the 6-nitro scaffold provides a unique dual MAO-B/MAO-A context that may not transfer across regioisomers.
N-2-alkylated nitroindazoles lack the N-1H proton required for one-electron reductive dimerization, altering electrochemical activation behavior relevant to bioreductive prodrug design.

Quantitative Evidence for N,N-Diethyl-6-nitroindazole


Lipophilicity Advantage Over Parent Compound

The N,N-diethyl substitution on the 3-amino group of 1H-Indazol-3-amine, N,N-diethyl-6-nitro- (target) raises its computed LogP to 2.84, compared with an XLogP3 of 1.0 for the unsubstituted parent 6-nitro-1H-indazol-3-amine (CAS 1027259-01-3) . This represents a ΔLogP of approximately +1.8, consistent with the addition of two ethyl groups. The increased lipophilicity is expected to enhance passive membrane permeability and alter reversed-phase HPLC retention, providing a differentiated physicochemical profile for medicinal chemistry campaigns where balanced LogD is critical [1].

Lipophilicity (LogP)
Head-to-head
Target LogP 2.84 vs. parent LogP 1.0 (Δ ≈ +1.8)
Supports differentiated membrane permeability for CNS/intracellular target programs.
Computed values; experimental logD confirmation recommended.
Lipophilicity Drug-likeness Membrane permeability Chromatographic retention

Reduced Hydrogen-Bonding Capacity vs. Parent

The target compound has a topological polar surface area (tPSA) of 77.74 Ų, substantially lower than the 101 Ų of the unsubstituted 6-nitro-1H-indazol-3-amine . Critically, the H-bond donor count is reduced from 2 (one primary amine NH₂ plus indazole NH) in the parent to 1 (indazole NH only) in the target compound, as the tertiary diethylamino group can only act as an H-bond acceptor . This reduction in both PSA and HBD count places the target compound in a more favorable region of the Veber bioavailability space and below the 90 Ų threshold commonly associated with favorable blood-brain barrier permeation [1].

H-Bond Donors & PSA
Head-to-head
tPSA 77.74 Ų (HBD=1) vs. parent 101 Ų (HBD=2)
Places target below 90 Ų CNS-permeability threshold; reduced HBD improves passive permeability context.
Predicted; in vitro permeability assays advised.
Polar surface area Hydrogen bonding Oral bioavailability Blood-brain barrier penetration

Bulk Physicochemical Properties vs. 6-Nitroindazole

The target compound exhibits a density of 1.316 g/cm³ and a boiling point of 431°C at 760 mmHg, with a refractive index of 1.673 . In contrast, the simpler 6-nitroindazole scaffold (CAS 7597-18-4) has a density of approximately 1.5 g/cm³ and a boiling point of only ~220°C at 760 mmHg . These bulk property differences directly affect distillation-based purification strategies, formulation development, and analytical method selection (e.g., refractive index detection). The higher boiling point of the target compound reflects its larger molecular weight (234.25 vs. 163.13 g/mol) and the additional intermolecular interactions conferred by the diethylamino group .

Bulk Properties
Data to verify
B.P. 431°C, Density 1.316 g/cm³, RI 1.673
Distinct boiling point and refractive index enable QC differentiation and purification strategy selection.
Experimental verification recommended; source data not provided.
Physical properties Purification Formulation Quality control

Nitro Regioisomer Impact on MAO-B Inhibition

In a comparative study of nitroindazole regioisomers, 6-nitroindazole inhibited human MAO-B with an IC₅₀ of 2.5 μM, while the 5-nitro regioisomer showed greater potency (IC₅₀ = 0.99 μM, Kᵢ = 0.102 μM) and 7-nitroindazole was substantially weaker (IC₅₀ = 27.8 μM) [1]. Additionally, 6-nitroindazole inhibited MAO-A, whereas 5-nitroindazole was more selective for MAO-B [1]. Although these data are for the parent 6-nitroindazole lacking the N,N-diethyl-3-amino substitution, they establish a class-level precedent that the 6-nitro positional isomer confers a unique MAO inhibition selectivity profile distinct from the more potent 5-nitro isomer. Furthermore, nitroindazoles show differential nitric oxide synthase (NOS) inhibition: 6-nitroindazole and 5-nitroindazole are reported as weak NOS inhibitors compared to 7-nitroindazole, which is a potent neuronal NOS inhibitor [1]. Separate in vivo experiments showed that 6-nitroindazole (ED₅₀ 62.5 and 44.0 mg/kg in two antinociceptive assays) was less potent than 7-nitroindazole (ED₅₀ 27.5 and 22.5 mg/kg) [2]. These regioisomer-dependent activity differences underscore why the 6-nitro substitution pattern cannot be substituted with the 5-nitro or 7-nitro congeners in experimental settings.

Regioisomer MAO-B Profile
Class-level
6-nitroindazole IC₅₀ 2.5 μM (MAO-B); 5-nitro IC₅₀ 0.99 μM; 7-nitro IC₅₀ 27.8 μM
6-Nitro isomer provides intermediate MAO-B potency and dual MAO-A activity context; class-level inference.
Data from parent nitroindazole; target-specific SAR requires direct testing.
Monoamine oxidase inhibition Neuroprotection Nitric oxide synthase Regioisomer selectivity

N-1H Dimer Formation in Electrochemical Reduction

Comparative electrochemical studies using cyclic voltammetry (CV), electron spin resonance (ESR), and DFT computations have demonstrated that N-1H nitroindazoles—including 5- and 6-nitroindazole derivatives—possess the distinct ability to form dimers upon one-electron reduction, a behavior not observed for N-2-alkylated isomers [1]. The 1H-indazole NH proton plays a critical role in this dimerization pathway, which has implications for the biological nitroreduction activation mechanism of these compounds [1]. The target compound retains the N-1H indazole proton (as confirmed by its InChI showing (H,12,13)), placing it in the N-1H subclass capable of this unique electrochemical behavior . In contrast, N-2-alkylated nitroindazoles or N-1,N-1-disubstituted derivatives would lack this dimerization capacity. The reduction potentials of 5- and 6-nitro N-acyl-1H-indazoles were found to be similar to those of known commercial antichagasic drugs when calculated under physiological conditions, supporting their potential as bioreductive prodrug scaffolds .

Electrochemical Dimerization
Class-level
N-1H nitroindazoles form dimers upon one-electron reduction; N-2-alkyl do not.
N-1H subclass retains bioreductive activation pathway relevant to prodrug design research.
Predicted from class behavior; experimental CV of target compound not yet reported.
Nitroreduction Cyclic voltammetry Radical anion Dimerization Electron spin resonance

N,N-Diethyl-6-nitroindazole Applications


Late-Stage Kinase Inhibitor Diversification

The N,N-diethyl-3-amino-6-nitroindazole core provides a lipophilic (LogP 2.84), low-HBD (1 donor) template for kinase inhibitor programs targeting intracellular or CNS-exposed kinases [1]. Compared to the unsubstituted 6-nitro-1H-indazol-3-amine (LogP 1.0, HBD 2), the target compound is predicted to exhibit enhanced passive membrane permeability and reduced efflux susceptibility, making it a preferred starting material for ATP-competitive kinase inhibitor design where the 3-amino substituent occupies the solvent-exposed or ribose-pocket region of the kinase active site [2]. The 6-nitro group serves both as an electron-withdrawing modulator of the indazole core electronics and as a precursor for reduction to the 6-amino analog for further amide/sulfonamide coupling diversification [3].

6-Nitro Bioreductive Prodrug Development

The 6-nitro substituent of the target compound, combined with the retained N-1H indazole proton, places it within the N-1H nitroindazole subclass shown by cyclic voltammetry to undergo one-electron reduction with concomitant dimer formation [1]. This electrochemical behavior is relevant to the design of hypoxia-selective bioreductive prodrugs and nitroreductase-dependent gene therapy approaches, where the nitro group's reduction potential governs tissue-selective activation [1]. The N,N-diethylamino group at the 3-position provides a synthetic handle for attaching tumor-targeting moieties or pharmacokinetic-modulating groups without perturbing the critical N-1H proton required for the dimerization pathway [2].

MAO-B/MAO-A Dual Inhibition SAR

The parent 6-nitroindazole scaffold has demonstrated a unique dual MAO-B/MAO-A inhibition profile (MAO-B IC₅₀ = 2.5 μM) distinct from the MAO-B-selective 5-nitroindazole (IC₅₀ = 0.99 μM) and the weak 7-nitroindazole (IC₅₀ = 27.8 μM) [1]. The target compound, bearing the N,N-diethyl substitution at the 3-position, enables systematic SAR investigation of how N-alkyl chain length and branching modulate MAO isoform selectivity, radical scavenging kinetics (k ≈ 10¹⁰ M⁻¹ s⁻¹ for hydroxyl radical reported for the parent nitroindazoles), and neuroprotective efficacy in MPTP-based Parkinson's disease models [1].

Synthetic Intermediate for 6-Amino Indazoles

A published synthetic procedure demonstrates preparation of the target compound from 6-nitro-1H-indazol-3-amine (CAS 1027259-01-3) via alkylation with 2-(diethylamino)ethyl bromide hydrobromide in NMP with K₂CO₃ at 100°C, yielding 450 mg (29%) after flash chromatography [1]. The isolated product was characterized by ¹H NMR (400 MHz, CDCl₃) showing characteristic signals at δ 8.41–8.23 (m, 1H), 7.48 (t, J = 1.4 Hz, 3H), 4.38–4.26 (m, 3H), 2.87–2.81 (m, 2H), 2.49–2.41 (m, 4H), and 0.86 (t, J = 7.2 Hz, 6H) [1]. This synthetic accessibility supports its use as a key intermediate for generating libraries of 3-amino-6-substituted indazoles via catalytic hydrogenation of the 6-nitro group to the 6-amine, followed by amide coupling, reductive amination, or sulfonamide formation [2]. The N,N-diethyl group additionally serves as a protecting group for the 3-amino position during transformations at other ring positions.

Application
Selection Property
Validation Focus
Kinase inhibitor lead diversification
Lipophilicity & HBD profile
CNS permeability assays; kinase selectivity profiling
Bioreductive prodrug development
N-1H dimerization-competent subclass
Electrochemical reduction behavior; hypoxia-selective activation assays
MAO-B/MAO-A selectivity SAR
6-Nitro regioisomer scaffold
MAO isoform inhibition assays; MPTP model endpoint interpretation
6-Amino indazole library synthesis
Synthetic accessibility & 6-nitro reducibility
Hydrogenation yield; downstream coupling efficiency
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